molecular formula C4H9O8P B1244837 4-phospho-D-threonic acid

4-phospho-D-threonic acid

Cat. No. B1244837
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phospho-D-threonic acid is a 4-phosphothreonic acid derived from D-threonic acid. It derives from a D-threonic acid. It is a conjugate acid of a 4-O-phosphonato-D-threonate(3-). It is an enantiomer of a 4-phospho-L-threonic acid.

Scientific Research Applications

Inhibition of Isomerization Reactions

4-Phospho-D-threonic acid derivatives have been studied for their role as competitive inhibitors in isomerization reactions. For example, certain derivatives can inhibit the reaction between d-ribose 5-phosphate and d-ribulose 5-phosphate, catalyzed by spinach ribose-5-phosphate isomerase (RPI), showing significant potential as inhibitors (Burgos & Salmon, 2004).

Enzyme Studies

L-Threonic acid dehydrogenase, related to 4-phospho-D-threonic acid, has been a subject of enzymatic studies, particularly for its specific activity and its role in biochemical processes (Aspen & Jakoby, 1966).

Metabolism Research

The relationship between ascorbic acid and threonic acid, which is a breakdown product of ascorbic acid, has been studied. Threonic acid is known to influence the metabolism of ascorbic acid in certain organisms, such as guinea pigs (Thomas & Hughes, 1983).

Photocaged Amino Acid Study

4,5-Dimethoxy-2-nitrobenzylserine, a photocaged amino acid, has been genetically encoded in Saccharomyces cerevisiae. This amino acid, when activated by light, can be used to control phosphorylation processes in living cells, demonstrating the potential application of threonic acid derivatives in genetic and cellular studies (Lemke et al., 2007).

Extraction and Separation in Chemical Processes

Studies have explored the use of 4-phospho-D-threonic acid in the extraction and separation of rare earth elements from phosphoric acid solutions. This is relevant in the field of materials science and chemical engineering (Radhika et al., 2010).

Toxicology Studies

Although toxicity is not a primary focus, studies have examined the toxicity of threonic acid, a related compound, to understand its safety in various applications (Thomas & Hughes, 1985).

properties

Product Name

4-phospho-D-threonic acid

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1

InChI Key

ZCZXOHUILRHRQJ-GBXIJSLDSA-N

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phospho-D-threonic acid
Reactant of Route 2
Reactant of Route 2
4-phospho-D-threonic acid
Reactant of Route 3
4-phospho-D-threonic acid
Reactant of Route 4
4-phospho-D-threonic acid
Reactant of Route 5
4-phospho-D-threonic acid
Reactant of Route 6
4-phospho-D-threonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.